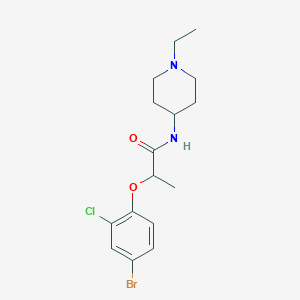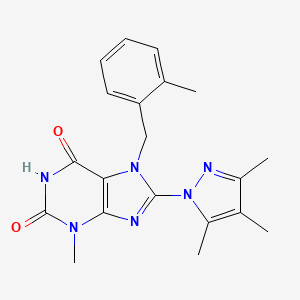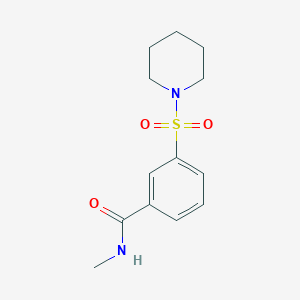![molecular formula C17H25N3O4S2 B4626387 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)
4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine
Descripción general
Descripción
This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and versatile chemical and physical properties. These compounds are typically synthesized through multi-step chemical reactions, involving various reagents and catalysts to introduce specific functional groups into the molecular structure.
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions, coupling reactions, and the use of protecting groups to achieve the desired molecular architecture. For instance, a series of compounds, including those with piperazinyl and morpholinyl moieties, have been synthesized through efficient coupling and substitution reactions, demonstrating the intricacy and precision required in these synthetic pathways (Mistry et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine is characterized by the presence of several functional groups, including sulfonyl, methylthio, and benzoyl groups attached to a morpholine ring. These groups significantly influence the compound's chemical behavior and interactions. Crystallography and spectroscopy techniques, such as X-ray crystallography and NMR spectroscopy, are crucial for confirming these molecular structures (Aydinli et al., 2010).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidation, reduction, and hydrolysis, influenced by their functional groups. For example, the sulfonyl group can participate in sulfonylation reactions, contributing to the compound's chemical versatility and reactivity. The presence of piperazinyl and morpholinyl groups also allows for further functionalization through nucleophilic substitution reactions (Katritzky et al., 2007).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research into the chemical properties and applications of compounds similar to 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine focuses on their synthesis, structural analysis, and potential as building blocks in medicinal chemistry. For instance, studies on hydrogen bonding in proton-transfer compounds of related chemical structures highlight the intricate hydrogen-bonding patterns that can arise from such compounds, offering insights into their potential chemical reactivity and interactions (Smith, Wermuth, & Sagatys, 2011).
Antimicrobial and Antioxidant Activities
Some derivatives of morpholine and piperazine, which are structural components of the compound , have shown antimicrobial and antioxidant activities. For example, derivatives synthesized for antimicrobial studies demonstrated varying degrees of effectiveness against microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, compounds featuring morpholine and piperazine units have been evaluated for their in vitro antioxidant activity, revealing potential for the development of novel antioxidant compounds (Mistry, Patel, Keum, & Kim, 2016).
Synthesis of Novel Derivatives and Biological Activities
The versatility of morpholine and piperazine as chemical moieties in larger molecules is further exemplified by research into their incorporation into novel derivatives with potential biological activities. Studies have detailed the synthesis of novel dihydropyrimidinone derivatives containing these moieties, offering insights into the potential of these derivatives in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Moreover, the creation of compounds that react with amino alcohols to form heterocyclic compounds like morpholines and piperazines showcases the chemical flexibility and utility of these structures in synthesizing complex molecules with potential therapeutic applications (Yar, McGarrigle, & Aggarwal, 2009).
Ionic Liquid Crystals and Material Science Applications
The structural elements present in 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine also find applications in the development of ionic liquid crystals. Research into piperidinium, piperazinium, and morpholinium ionic liquid crystals reveals a rich mesomorphic behavior, indicating potential uses in advanced material sciences and nanotechnology (Lava, Binnemans, & Cardinaels, 2009).
Propiedades
IUPAC Name |
[5-(4-methylpiperazin-1-yl)sulfonyl-2-methylsulfanylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-18-5-7-20(8-6-18)26(22,23)14-3-4-16(25-2)15(13-14)17(21)19-9-11-24-12-10-19/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJEZYQLDTOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-Methylpiperazin-1-yl)sulfonyl]-2-(methylsulfanyl)phenyl}(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)



![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)



![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)